N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide
Overview
Description
N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C18H14F2N2O3 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09724864 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Applications Based on Related Research
Drug Development and Pharmacology : Compounds with complex chemical structures similar to the one mentioned are often explored for their potential therapeutic effects. For example, research on chloroacetamide herbicides and their metabolism in human and rat liver microsomes has provided insights into the biotransformation and potential toxicological impacts of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies are crucial for understanding how similar compounds might be metabolized in the body and their potential use as pharmaceuticals.
Radiopharmaceuticals : The synthesis and evaluation of radiolabeled ligands for imaging receptors in the brain illustrate another area of application. For instance, compounds like [18F]FMDAA1106 and [18F]FEDAA1106 have been developed as potent radioligands for peripheral benzodiazepine receptors, highlighting the potential of fluorinated compounds in the development of diagnostic tools (Zhang et al., 2003).
Catalysis and Green Chemistry : The green synthesis of chemical intermediates is another significant area. For example, catalytic hydrogenation has been used for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, showcasing how catalysis can be applied in the synthesis of complex organic molecules in an environmentally friendly manner (Zhang Qun-feng, 2008).
Antitumor and Antipsychotic Research : Studies on novel isoxazole compounds with antitumor activities and the evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents demonstrate the application of complex organic compounds in developing new therapies for cancer and mental health disorders (Qi Hao-fei, 2011).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-13-7-5-12(6-8-13)17-9-14(22-25-17)10-24-11-18(23)21-16-4-2-1-3-15(16)20/h1-9H,10-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJRJVNUVOUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC2=NOC(=C2)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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